9-Alaninamide-lysine vasopressin is a synthetic analog of vasopressin, a peptide hormone that plays critical roles in regulating water retention in the body and influencing blood pressure. This compound is characterized by the substitution of alanine for arginine at position 9 of the vasopressin molecule, which significantly alters its biological activity and pharmacological properties. The structure and functionality of this compound make it an important subject of study in both pharmacology and medicinal chemistry.
Vasopressin analogs, including 9-alaninamide-lysine vasopressin, are often derived from natural sources or synthesized in laboratories. Vasopressin itself is produced in the hypothalamus and released by the posterior pituitary gland. The analogs are synthesized to enhance specific biological activities or to minimize side effects associated with the natural hormone.
9-Alaninamide-lysine vasopressin falls under the classification of peptide hormones and specifically as a vasopressin analog. It is categorized within the broader class of peptide therapeutics, which are used to mimic or modify natural hormonal functions for therapeutic purposes.
The synthesis of 9-alaninamide-lysine vasopressin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, facilitating the incorporation of specific modifications such as alanine at position 9.
The molecular formula for 9-alaninamide-lysine vasopressin can be represented as CHNOS. The structure consists of a cyclic arrangement typical of peptide hormones, with specific side chains that influence its activity.
The molecular weight of 9-alaninamide-lysine vasopressin is approximately 1068.2 g/mol. The compound features a disulfide bond that stabilizes its cyclic structure, which is critical for its biological function.
The primary chemical reactions involving 9-alaninamide-lysine vasopressin include:
Kinetic studies on receptor binding have shown that modifications at position 9 can significantly enhance or reduce affinity for specific receptors compared to natural vasopressin.
The mechanism of action for 9-alaninamide-lysine vasopressin involves binding to specific vasopressin receptors on target cells:
Studies have shown that modifications like alanine substitution can alter receptor selectivity and potency, impacting therapeutic efficacy.
The antidiuretic properties of pituitary extracts were first documented in 1913 by Farini in Venice and von den Velden in Düsseldorf, who successfully treated diabetes insipidus patients [1]. By 1927, vasopressin was isolated as a distinct pressor substance from oxytocin, culminating in Vincent du Vigneaud's Nobel Prize-winning synthesis of both peptides in 1953 [1] [8]. Receptor subtype identification progressed through the 1970s-1990s, with V1aR cloned in 1992, V2R in 1992, and V1bR in 1995 [1]. This pharmacological foundation enabled targeted analogue design, beginning with deamino-dicarba vasopressin modifications in the 1960s and culminating in clinically approved agents like desmopressin (1-deamino-8-D-arginine vasopressin) [2] [7].
Table 1: Key Milestones in Vasopressin Research
Year | Discovery | Researchers |
---|---|---|
1913 | Antidiuretic effect of pituitary extracts | Farini, von den Velden |
1953 | First chemical synthesis of vasopressin | du Vigneaud et al. |
1972 | Identification of V1/V2 receptor subtypes | Michell et al. |
1992 | Cloning of V1aR and V2R receptors | Morel, Birnbaumer et al. |
The therapeutic limitations of native vasopressin necessitated analogue development:
Clinical needs drove innovation: Diabetes insipidus required V2-selective agonists, while cardiovascular disorders demanded V1a antagonists. Concurrently, neuropsychiatric research sought brain-penetrating V1b ligands [1] [3].
Position 9 (Gly-NH₂ in native AVP) modifications profoundly influence conformational stability and receptor interactions:
Table 2: Position 9 Modification Impact on Pharmacological Profiles
Position 9 Modification | V1aR Activity | V2R Activity | Selectivity Shift |
---|---|---|---|
Gly-NH₂ (native AVP) | 100% | 100% | Reference |
D-Ala-NH₂ | 15-30% | 40-70% | 3-5x V2R selectivity |
Ethylenediamine | <5% | 85% | >20x V2R selectivity |
Thr-NH₂ | 10% | 65% | 6x V2R selectivity |
Arg-NH₂ | 120% | <5% | V1aR superagonist |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0